4-Formyl-3-(trifluoromethyl)benzoic acid chemical properties and structure
4-Formyl-3-(trifluoromethyl)benzoic acid chemical properties and structure
This guide provides an in-depth technical analysis of 4-Formyl-3-(trifluoromethyl)benzoic acid , a critical bifunctional building block in modern medicinal chemistry.
CAS Number: 1289083-41-5 Molecular Formula: C₉H₅F₃O₃ Molecular Weight: 218.13 g/mol IUPAC Name: 4-Formyl-3-(trifluoromethyl)benzoic acid
Executive Summary
4-Formyl-3-(trifluoromethyl)benzoic acid is a specialized aromatic intermediate featuring two distinct reactive centers: a carboxylic acid at position 1 and a formyl (aldehyde) group at position 4. The presence of a bulky, electron-withdrawing trifluoromethyl (-CF₃) group at the ortho position to the aldehyde significantly influences the molecule's steric and electronic profile.
This compound is primarily utilized in drug discovery for the synthesis of DDR1 (Discoidin Domain Receptor 1) inhibitors and other kinase-targeting small molecules. Its unique structure allows for the parallel optimization of lipophilicity (via -CF₃) and metabolic stability, while providing orthogonal handles for divergent synthesis.
Chemical Structure & Electronic Properties
The molecule exhibits a "push-pull" electronic character, though dominated by electron-withdrawing effects.
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Steric Ortho-Effect: The -CF₃ group at C3 creates significant steric hindrance around the C4-formyl group. This prevents facile nucleophilic attack from bulky reagents but also protects the aldehyde from metabolic oxidation in vivo compared to non-substituted analogs.
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Acidity (pKa): The electron-withdrawing nature of the -CF₃ and -CHO groups increases the acidity of the benzoic acid moiety. While unsubstituted benzoic acid has a pKa of ~4.2, this derivative is expected to have a pKa in the range of 3.4 – 3.6 , making it a stronger acid.
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Lipophilicity: The trifluoromethyl group enhances membrane permeability, a crucial trait for CNS-active drugs and intracellular kinase inhibitors.
Physical Properties Table[2][3]
| Property | Value | Note |
| Appearance | White to off-white crystalline powder | Hygroscopic potential |
| Melting Point | 134 – 136 °C | Distinct crystalline phase |
| Boiling Point | ~405 °C (Predicted) | Decomposes before boiling at atm pressure |
| Density | 1.489 g/cm³ (Predicted) | High density due to fluorination |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water |
| pKa | 3.35 ± 0.10 (Predicted) | Enhanced acidity |
Synthesis & Manufacturing Routes
The synthesis of 4-Formyl-3-(trifluoromethyl)benzoic acid generally follows two major pathways depending on scale: Metal-Halogen Exchange (Lab Scale) or Radical Oxidation (Industrial Scale).
Pathway A: Metal-Halogen Exchange (High Purity / Lab Scale)
This method is preferred in medicinal chemistry for its reliability and lack of over-oxidized byproducts.
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Starting Material: 4-Bromo-3-(trifluoromethyl)benzoic acid.
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Reagent: n-Butyllithium (n-BuLi) or Turbo-Grignard (i-PrMgCl·LiCl).
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Mechanism: The first equivalent of base deprotonates the carboxylic acid. The second equivalent effects the Lithium-Halogen exchange at the C4 position.
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Quench: N,N-Dimethylformamide (DMF) is added to the dianion to introduce the formyl group.
Pathway B: Radical Oxidation (Industrial Scale)
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Starting Material: 4-Methyl-3-(trifluoromethyl)benzoic acid.[1]
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Process: Radical bromination of the methyl group using NBS (N-bromosuccinimide) followed by hydrolysis (Sommelet reaction or similar).
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Challenge: Controlling oxidation to the aldehyde stage without progressing to the dicarboxylic acid (terephthalic acid derivative).
Experimental Protocol: Lab-Scale Synthesis (Method A)
Note: This protocol assumes the use of standard Schlenk line techniques under an inert Argon atmosphere.
Reagents:
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4-Bromo-3-(trifluoromethyl)benzoic acid (1.0 eq)
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n-Butyllithium (2.5 M in hexanes, 2.2 eq)
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Anhydrous THF (Solvent)
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Anhydrous DMF (3.0 eq)
Procedure:
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Dissolution: Charge a flame-dried flask with 4-Bromo-3-(trifluoromethyl)benzoic acid (10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C .
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Lithiation: Add n-BuLi (22 mmol) dropwise over 20 minutes. The first equivalent forms the lithium carboxylate; the second generates the aryl lithium species. Stir at -78 °C for 1 hour.
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Formylation: Add anhydrous DMF (30 mmol) dropwise. Allow the mixture to stir at -78 °C for 30 minutes, then slowly warm to 0 °C over 1 hour.
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Quench: Quench the reaction with 1N HCl (aq) until pH < 3.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
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Purification: Recrystallize from Hexanes/Ethyl Acetate or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM) to yield the title compound.
Reactivity Profile & Applications
The bifunctional nature of this molecule allows it to serve as a linchpin in convergent synthesis.
Core Reactivity Pathways
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Aldehyde (C4):
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Reductive Amination: Reacts with primary/secondary amines (using NaBH(OAc)₃) to form benzylamine linkers. This is the primary route for attaching solubilizing groups (e.g., piperazines, morpholines).
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Wittig/HWE Reaction: Extension of the carbon chain to form styrenyl derivatives.
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Carboxylic Acid (C1):
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Amide Coupling: Activation with HATU/EDCI allows coupling to anilines or heterocycles, forming the core scaffold of many kinase inhibitors.
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Visualization: Synthesis & Reactivity Logic
Caption: Synthetic pathway from bromo-precursor to the title compound and subsequent divergence into medicinal chemistry scaffolds.
Key Application: DDR1 Inhibitors
Patent literature (e.g., EP2842939A1 ) highlights the use of this scaffold in creating benzamide derivatives that selectively inhibit DDR1. The 3-CF₃ group is critical for fitting into the hydrophobic pocket of the kinase ATP-binding site, while the 4-position substituents (derived from the aldehyde) extend into the solvent-exposed region to modulate solubility and pharmacokinetics.
Safety & Handling (SDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocols:
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Storage: Store at 2-8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (terephthalic acid derivative) over time.
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PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.
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Incompatibility: Strong oxidizing agents, strong bases.
References
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Sigma-Aldrich. Product Specification: 4-Formyl-3-(trifluoromethyl)benzoic acid (CAS 1289083-41-5).Link
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European Patent Office. EP2842939A1 - Benzamide derivative and use thereof as DDR1 inhibitor. (2015).[2][3][4] Link
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PubChem. Compound Summary: 4-Formyl-3-(trifluoromethyl)benzoic acid.Link
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ChemicalBook. Synthesis and Properties of Fluorinated Benzoic Acids.Link
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ChemSrc. Physical Properties Data for CAS 1289083-41-5.Link
Sources
- 1. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
